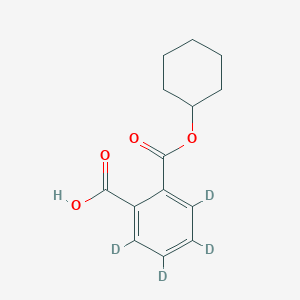

Mono-cyclohexyl phthalate-3,4,5,6-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

252.30 g/mol |

IUPAC Name |

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D |

InChI Key |

PMDKYLLIOLFQPO-DOGSKSIHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mono-cyclohexyl phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-cyclohexyl phthalate-3,4,5,6-D4 (MCHP-D4), a critical analytical tool in environmental and clinical toxicology. This document details its chemical and physical properties, its primary application as an internal standard, detailed experimental protocols for its use, and the metabolic context of its unlabeled analogue.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, precision and accuracy are paramount. Deuterated internal standards, such as MCHP-D4, are the cornerstone of robust analytical methodologies. The fundamental principle lies in relative quantitation. By introducing a known quantity of the deuterated standard into each sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signal intensities fluctuate due to variations in sample preparation, injection volume, or instrument response, thereby ensuring data integrity.

Data Presentation: Properties of this compound

A summary of the key quantitative data for MCHP-D4 is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | MCHP-d4; 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4; Phthalic Acid Cyclohexyl Ester-d4; Phthalic Acid Monocyclohexyl Ester-d4; Cyclohexyl Hydrogen Phthalate-d4 | [1] |

| CAS Number | 1398066-18-6 | [1][2] |

| Molecular Formula | C₁₄H₁₂D₄O₄ | [1][2] |

| Molecular Weight | 252.3 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Purity | ≥98% | [3] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727). | [4] |

Metabolic Pathway of the Parent Compound

Mono-cyclohexyl phthalate (B1215562) (MCHP) is the primary metabolite of Dicyclohexyl phthalate (DCHP), a plasticizer that can be found in various consumer products.[5] Human exposure to DCHP leads to its hydrolysis in the body, forming MCHP, which is then excreted in the urine.[5] The analysis of MCHP in urine is a common method for biomonitoring DCHP exposure. MCHP-D4 serves as an ideal internal standard for this analysis due to its chemical similarity to the analyte, MCHP.

Metabolic hydrolysis of DCHP to its primary metabolite, MCHP.

Experimental Protocols: Quantification of Phthalate Metabolites in Urine

The following is a detailed methodology for the quantification of phthalate metabolites, including MCHP, in human urine using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. MCHP-D4 is used as the internal standard for the quantification of MCHP.

1. Preparation of Stock and Working Solutions:

-

Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte (MCHP) and the deuterated internal standard (MCHP-D4) into separate volumetric flasks. Dissolve in a suitable organic solvent, such as methanol, to the final volume. Store at -20°C or below.

-

Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to cover the desired calibration range and QC levels (low, medium, high).

-

Internal Standard Working Solution: Dilute the MCHP-D4 stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an optimal response on the mass spectrometer.

2. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction):

-

Thaw frozen urine samples, calibration standards, and QCs on ice. Vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample, calibrator, or QC.

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples). Vortex briefly.

-

Add a solution containing β-glucuronidase to deconjugate the glucuronidated phthalate metabolites. Incubate at 37°C for a specified time (e.g., 90 minutes).

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridges with methanol followed by water. Load the samples, wash with a weak organic solvent to remove interferences, and elute the analytes with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for the separation of phthalate metabolites.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid or acetic acid), is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject 5-10 µL of the reconstituted sample.

-

-

Tandem Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Monitor at least two transitions for each analyte and internal standard for confirmation and quantification.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of MCHP in biological samples using MCHP-D4 as an internal standard.

A typical workflow for the quantification of MCHP.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its unlabeled counterpart, MCHP, in biological matrices. Its use as an internal standard in isotope dilution mass spectrometry methods minimizes analytical variability and enhances data reliability. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and scientists in the fields of toxicology, environmental health, and drug development to implement high-quality analytical methods for biomonitoring of phthalate exposure.

References

- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of di(2-ethylhexyl) phthalate (DEHP) and mono-(2-ethylhexyl) phthalate (MEHP) in rats: in vivo and in vitro dose and time dependency of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mono-cyclohexyl phthalate-3,4,5,6-D4 (CAS: 1398066-18-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mono-cyclohexyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of its parent compound, Mono-cyclohexyl phthalate (B1215562) (MCHP). MCHP is a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), and monitoring its levels in biological matrices is of significant interest in toxicology and environmental health studies.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1398066-18-6 | [1][2] |

| Molecular Formula | C₁₄H₁₂D₄O₄ | [1] |

| Molecular Weight | 252.30 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Isotopic Enrichment | ≥98 atom % D | |

| Synonyms | MCHP-d4, 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4, Phthalic Acid Monocyclohexyl Ester-d4 | [2] |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of MCHP in biological samples such as urine.[3] This method offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Determination of Mono-cyclohexyl phthalate in Human Urine by GC-MS

This protocol is a representative example of how this compound is utilized in a research setting.

1. Sample Preparation:

-

Enzymatic Deconjugation: To a 1 mL human urine sample, add a solution of β-glucuronidase in acetate (B1210297) buffer. This step is crucial as many phthalate metabolites are excreted as glucuronide conjugates.[4][5]

-

Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

-

Liquid-Liquid Extraction: Extract the deconjugated and spiked sample with an organic solvent such as hexane.[4]

-

Derivatization: The extracted phthalate monoesters are then methylated using a reagent like diazomethane (B1218177) to improve their volatility and chromatographic properties for GC-MS analysis.[4]

-

Purification: The derivatized extract is purified using a solid-phase extraction (SPE) cartridge, such as Florisil, to remove interfering substances.[4]

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte (MCHP) and the internal standard (MCHP-d4).

-

3. Quantification:

-

A calibration curve is generated by analyzing standards containing known concentrations of MCHP and a fixed concentration of the MCHP-d4 internal standard.

-

The concentration of MCHP in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway Involvement

The parent compound, Mono-cyclohexyl phthalate (MCHP), along with other phthalate monoesters, has been shown to interact with and activate Peroxisome Proliferator-Activated Receptors (PPARs).[1][6] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and development. The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism underlying the toxicological effects of phthalates.[1][7]

PPAR Signaling Pathway

Caption: MCHP activation of the PPAR signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of MCHP in biological samples using its deuterated internal standard.

Caption: Workflow for MCHP analysis using an internal standard.

References

- 1. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of five phthalate monoesters in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purity of MCHP-D4 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of the MCHP-D4 analytical standard. MCHP is chemically known as Mono-cyclohexyl Phthalate (B1215562), and the "-D4" designation indicates the presence of four deuterium (B1214612) atoms on the cyclohexyl ring, specifically Mono-cyclohexyl Phthalate-3,4,5,6-d4. This deuterated standard is crucial for use as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.

Data Presentation

Quantitative data regarding the MCHP-D4 analytical standard is summarized in the tables below for clear comparison.

Table 1: Chemical and Physical Properties of MCHP-D4

| Property | Value |

| Chemical Name | This compound |

| Synonyms | MCHP-d4, 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl-d4 Ester |

| CAS Number | 1398066-18-6 |

| Molecular Formula | C₁₄H₁₂D₄O₄ |

| Molecular Weight | 252.3 g/mol |

| Appearance | White to Off-White Solid |

Table 2: Purity Specifications of MCHP-D4 Analytical Standard

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| Isotopic Purity | ≥ 99.4 atom % D | Mass Spectrometry |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Elemental Analysis | Conforms to theoretical values | CHN Analysis |

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of the MCHP-D4 analytical standard are provided below.

Synthesis of Mono-cyclohexyl Phthalate-d4 (MCHP-D4)

The synthesis of MCHP-D4 is typically achieved through the esterification of phthalic anhydride (B1165640) with deuterated cyclohexanol (B46403) (cyclohexanol-d4). A plausible synthetic protocol is detailed below, based on established methods for phthalate ester synthesis.

Materials:

-

Phthalic anhydride (C₈H₄O₃)

-

Cyclohexanol-3,3,4,4,5,5-d6 (for synthesis of cyclohexanol-d4 precursor if not commercially available) or commercially available Cyclohexanol-d4

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1.0 equivalent) and cyclohexanol-d4 (1.1 equivalents).

-

Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction. Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents).

-

Esterification: Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (phthalic anhydride) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude MCHP-D4 by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure product.

-

-

Characterization: Confirm the identity and purity of the synthesized MCHP-D4 using ¹H NMR, ¹³C NMR, and mass spectrometry.

Purity Analysis of MCHP-D4 Analytical Standard

The purity of the MCHP-D4 analytical standard is assessed using a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Dissolve a known amount of the MCHP-D4 standard in the mobile phase and inject it into the HPLC system. The chemical purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: The proton NMR spectrum is used to confirm the structure and can provide an estimate of purity by comparing the integrals of the analyte signals to those of a certified quantitative internal standard. The absence of signals corresponding to the non-deuterated positions on the cyclohexyl ring confirms deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

3. Mass Spectrometry (MS) for Isotopic Purity

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

-

Procedure: A solution of the MCHP-D4 standard is infused into the mass spectrometer. The isotopic distribution of the molecular ion is analyzed to determine the percentage of molecules containing four deuterium atoms. The isotopic purity is calculated based on the relative intensities of the M+0, M+1, M+2, M+3, and M+4 peaks.

4. Elemental Analysis for Elemental Composition

-

Instrumentation: A CHN elemental analyzer.

-

Procedure: A precisely weighed sample of MCHP-D4 is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon and hydrogen. The results are compared with the theoretical values for the C₁₄H₁₂D₄O₄ formula. Note that for deuterated compounds, the hydrogen and deuterium content are measured together as "hydrogen". Special considerations may be needed in the calculation to account for the mass of deuterium.

Mandatory Visualizations

Diagrams illustrating key processes are provided below using the DOT language for Graphviz.

The Analytical and Toxicological Profile of Monocyclohexyl Phthalate (MCHP) as a Primary Metabolite of Dicyclohexyl Phthalate (DCHP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl phthalate (B1215562) (DCHP) is a high-production volume chemical used as a plasticizer in a variety of consumer and industrial products. Human exposure to DCHP is widespread, leading to the formation of its primary and biologically active metabolite, monocyclohexyl phthalate (MCHP). This technical guide provides a comprehensive overview of the metabolism of DCHP to MCHP, the analytical methodologies for its quantification, and its toxicological implications, with a focus on its role as an endocrine disruptor. A key analytical tool, the deuterated internal standard MCHP-D4, is central to the accurate quantification of MCHP in biological matrices.

Metabolism of Dicyclohexyl Phthalate (DCHP)

DCHP is metabolized in the body through a primary hydrolysis reaction, where one of the cyclohexyl ester groups is cleaved to form MCHP and cyclohexanol. This metabolic conversion is a crucial step in both the detoxification and, paradoxically, the activation of DCHP's toxic potential.

Metabolic Pathway of DCHP to MCHP

The hydrolysis of DCHP to MCHP is catalyzed by non-specific esterases and lipases present in the intestines and various tissues.[1] This initial metabolic step is essential for increasing the water solubility of the compound, facilitating its excretion.

Quantitative Analysis of MCHP in Biological Samples

Accurate measurement of MCHP in biological matrices, primarily urine, is essential for assessing human exposure to DCHP. The gold-standard analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with isotope dilution using a stable isotope-labeled internal standard, MCHP-D4.

Experimental Protocol: Quantification of Urinary MCHP by LC-MS/MS

This protocol outlines a typical method for the analysis of MCHP in human urine.

1. Reagents and Materials:

-

MCHP and MCHP-D4 analytical standards

-

β-glucuronidase (from E. coli)

-

Solid-phase extraction (SPE) cartridges

-

Methanol (B129727), acetonitrile, and formic acid (LC-MS grade)

-

Ultrapure water

2. Sample Preparation:

-

A 100 µL aliquot of urine is pipetted into a clean tube.

-

The sample is spiked with a known concentration of the MCHP-D4 internal standard.[2]

-

β-glucuronidase in an ammonium acetate buffer is added to deconjugate the glucuronidated MCHP metabolites.[3]

-

The mixture is incubated to allow for complete enzymatic hydrolysis.

-

The sample is then loaded onto a pre-conditioned SPE cartridge to extract and concentrate the analytes.[3]

-

The cartridge is washed to remove interfering substances.

-

MCHP and MCHP-D4 are eluted from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

-

The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[4]

3. LC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate MCHP from other urinary components. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of formic acid, is employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for both MCHP and MCHP-D4 in Multiple Reaction Monitoring (MRM) mode.

4. Quantification: The concentration of MCHP in the urine sample is determined by calculating the ratio of the peak area of the analyte (MCHP) to the peak area of the internal standard (MCHP-D4) and comparing this to a calibration curve prepared with known concentrations of MCHP and a constant concentration of MCHP-D4.

Experimental Workflow Diagram

Quantitative Data on MCHP

The following tables summarize key quantitative data related to MCHP, including its physicochemical properties, pharmacokinetic parameters (where available, often extrapolated from related phthalates), and concentrations found in human biomonitoring studies.

Table 1: Physicochemical and Toxicological Properties of DCHP and MCHP

| Property | Dicyclohexyl Phthalate (DCHP) | Monocyclohexyl Phthalate (MCHP) | Reference(s) |

| CAS Number | 84-61-7 | 26639-61-8 | |

| Molecular Formula | C₂₀H₂₆O₄ | C₁₄H₁₆O₄ | |

| Molecular Weight | 330.42 g/mol | 248.27 g/mol | |

| Primary Toxic Effect | Endocrine Disruption | Endocrine Disruption | [5] |

Table 2: Pharmacokinetic Parameters of Phthalates (Human Data)

| Parameter | DEHP (for comparison) | DCHP/MCHP | Reference(s) |

| Absorption | >70% (oral) | Well absorbed orally | [6] |

| Elimination Half-life (t½) | 2-10 hours (for metabolites) | Rapid, likely in a similar range to DEHP metabolites | [1][7][8] |

| Primary Route of Excretion | Urine (as metabolites) | Urine (as glucuronide conjugate) | [9] |

| Bioaccumulation | Low potential | Low potential |

Note: Specific human pharmacokinetic data for DCHP and MCHP are limited. The values for DEHP, a well-studied phthalate, are provided for comparative purposes as the general pharmacokinetic behavior is expected to be similar.

Table 3: Urinary Concentrations of MCHP in Human Biomonitoring Studies

| Study Population (Survey Years) | N | Detection Frequency (%) | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) | Reference(s) |

| NHANES (1999-2000), USA (≥ 6 years) | ~2,540 | <16% | Not reported | Not reported | [3][10] |

| HBM4EU Aligned Studies (2014-2021), Europe (Children & Teenagers) | - | 1-6% | Not reported | Not reported | [11][12] |

Note: The detection frequency of MCHP in the general population is notably lower than that of metabolites of other common phthalates, suggesting lower overall exposure to DCHP.

Toxicological Profile: Endocrine Disruption

DCHP and its primary metabolite MCHP are recognized as endocrine-disrupting chemicals (EDCs). Their primary mechanism of toxicity involves interference with nuclear hormone receptor signaling pathways, particularly the androgen and glucocorticoid receptors.

Mechanism of Action: Androgen and Glucocorticoid Receptor Antagonism

DCHP and MCHP can act as antagonists to the androgen receptor (AR) and the glucocorticoid receptor (GR). This means they can bind to these receptors without activating them, thereby blocking the binding of the natural hormones (e.g., testosterone (B1683101) and cortisol) and inhibiting their normal physiological functions. This disruption can lead to a range of adverse health effects, particularly on the reproductive and endocrine systems.

The antagonistic activity of DCHP on the glucocorticoid receptor has been demonstrated to suppress the expression of glucocorticoid-responsive genes.[13] Similarly, the anti-androgenic effects of phthalates are a well-documented mechanism of reproductive toxicity.[14][15]

Conclusion

Monocyclohexyl phthalate (MCHP) is the key metabolite for assessing human exposure to dicyclohexyl phthalate (DCHP). Its quantification in urine using LC-MS/MS with MCHP-D4 as an internal standard provides a reliable and sensitive measure of exposure. The endocrine-disrupting properties of DCHP and MCHP, particularly their ability to antagonize androgen and glucocorticoid receptors, underscore the potential health risks associated with DCHP exposure. This technical guide provides researchers and drug development professionals with a foundational understanding of the analytical and toxicological aspects of MCHP, highlighting the importance of continued research into the health effects of this prevalent environmental contaminant.

References

- 1. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [open.bu.edu]

- 3. Temporal Variability of Urinary Phthalate Metabolite Levels in Men of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Exposure to Phthalates in European Children, Adolescents and Adults since 2005: A Harmonized Approach Based on Existing HBM Data in the HBM4EU Initiative - Centre for Population Health Research (POPC) - A joint centre by the University of Turku and the municipal authority of the Hospital District of Southwest Finland. The goal of Centre for Population Health Research is to promote health and well-being of society by enhancing research and development work on clinical-epidemiological population research. [popc.utu.fi]

- 7. Table 3-6, Urinary Elimination Half-Lives (t1/2) for DEHP, MEHP, and Metabolites - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Kinetics of di(2-ethylhexyl) phthalate (DEHP) and mono(2-ethylhexyl) phthalate in blood and of DEHP metabolites in urine of male volunteers after single ingestion of ring-deuterated DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. hbm4eu.eu [hbm4eu.eu]

- 12. hbm4eu.eu [hbm4eu.eu]

- 13. Identification of dicyclohexyl phthalate as a glucocorticoid receptor antagonist by molecular docking and multiple in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. auo.asmepress.com [auo.asmepress.com]

- 15. Mechanism of androgen receptor activation and possible implications for chemoprevention trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicyclohexyl Phthalate Metabolites in the Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl phthalate (B1215562) (DCHP) is a plasticizer used to increase the flexibility of various polymer products. Due to its widespread use, DCHP and its metabolites are emerging as environmental contaminants of concern. Understanding their occurrence, fate, and transport in the environment is crucial for assessing their potential ecological and human health risks. This technical guide provides a comprehensive overview of the environmental occurrence of DCHP metabolites, focusing on quantitative data, experimental protocols, and metabolic pathways.

Environmental Occurrence of Dicyclohexyl Phthalate Metabolites

The primary metabolite of DCHP is monocyclohexyl phthalate (MCHP). The environmental presence of MCHP is an indicator of DCHP contamination and subsequent degradation. While data on the environmental concentrations of DCHP metabolites are still emerging and not as extensive as for other phthalates like DEHP, available studies indicate their presence in various environmental compartments.

Quantitative Data Summary

Comprehensive quantitative data on the concentrations of MCHP in environmental matrices are currently limited in publicly available scientific literature. The following table summarizes the general findings, though specific concentration ranges are not widely reported. Further research and monitoring are needed to establish a more complete dataset.

| Environmental Matrix | DCHP Metabolite | Concentration Range | Key Findings & Citations |

| Water | Monocyclohexyl phthalate (MCHP) | Data not readily available in cited literature. | Phthalate esters, in general, have been detected in surface water, with concentrations of other phthalates like DBP and DEHP ranging from ng/L to µg/L[1][2][3][4]. The presence of MCHP is anticipated in areas with high plasticizer usage and industrial discharge. |

| Soil | Monocyclohexyl phthalate (MCHP) | Data not readily available in cited literature. | Phthalates are known to accumulate in soil, particularly in areas with industrial activity or agricultural use of plastic films[5][6][7]. The levels of MCHP would be influenced by the degradation of DCHP present in the soil. |

| Sediment | Monocyclohexyl phthalate (MCHP) | Data not readily available in cited literature. | Sediments are a significant sink for hydrophobic organic pollutants like phthalates[2][8]. Studies on other phthalates have shown concentrations in the ng/g to mg/kg range in river and marine sediments[2][8]. MCHP is expected to be found in sediments, reflecting long-term contamination. |

| Biota | Monocyclohexyl phthalate (MCHP) | Data not readily available in cited literature. | Phthalate metabolites can be taken up by aquatic and terrestrial organisms. The extent of bioaccumulation depends on the organism's metabolism and the physicochemical properties of the compound. |

Note: The lack of specific quantitative data for MCHP in the provided search results highlights a significant data gap in environmental science. The information presented is based on the general behavior of phthalates in the environment.

Experimental Protocols for Analysis of DCHP Metabolites

The accurate quantification of DCHP metabolites in environmental samples requires robust analytical methodologies. The following section outlines a general experimental workflow for the analysis of MCHP in environmental matrices, primarily based on gas chromatography-mass spectrometry (GC-MS), a common technique for phthalate analysis[9][10][11].

Sample Collection and Preparation

1. Water Samples:

-

Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation and contamination.

-

Extraction: Solid-phase extraction (SPE) is a common method for extracting phthalate metabolites from water. A C18 or similar sorbent can be used to retain the analytes from the water sample. The analytes are then eluted with an organic solvent like methanol (B129727) or acetonitrile.

2. Soil and Sediment Samples:

-

Collection: Collect samples using stainless steel tools and store them in glass jars or solvent-rinsed aluminum foil.

-

Extraction:

-

Soxhlet Extraction: A classical and effective method for extracting organic compounds from solid matrices using an organic solvent.

-

Ultrasonic Extraction: A faster method that uses ultrasonic waves to enhance the extraction of analytes into a solvent.

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more automated and efficient technique that uses elevated temperatures and pressures to extract analytes.

-

-

Cleanup: The extracts from soil and sediment samples often contain interfering substances that need to be removed before analysis. This can be achieved using techniques like:

-

Solid-Phase Extraction (SPE): Using cartridges with different sorbents (e.g., silica (B1680970) gel, Florisil) to separate the target analytes from matrix components.

-

Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences like lipids.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: MCHP contains a carboxylic acid group, which makes it polar and less volatile. For GC analysis, it is often necessary to derivatize the metabolite to a more volatile ester form (e.g., by methylation or silylation).

-

GC Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the derivatized MCHP from other compounds in the extract.

-

MS Detection: A mass spectrometer is used for the detection and quantification of the target analyte. Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the derivatized MCHP.

Metabolic Pathway of Dicyclohexyl Phthalate

The metabolism of DCHP in organisms is a key process that determines its fate and potential toxicity. The primary metabolic pathway involves the hydrolysis of one of the ester linkages, followed by further oxidation.

DCHP Metabolism

Dicyclohexyl phthalate (DCHP) undergoes a primary metabolic transformation through the action of esterases or lipases. This initial step involves the hydrolysis of one of the cyclohexyl ester bonds, resulting in the formation of monocyclohexyl phthalate (MCHP) and cyclohexanol. MCHP is the major and primary metabolite.

Further metabolism of MCHP can occur through oxidation of the cyclohexane (B81311) ring, leading to the formation of more polar and water-soluble compounds that can be more easily excreted from the body. The specific oxidative metabolites can vary depending on the organism and its enzymatic capabilities. In some bacteria, the phthalate backbone can be further degraded.

Caption: Metabolic pathway of Dicyclohexyl Phthalate (DCHP).

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of DCHP metabolites in environmental samples.

Caption: General experimental workflow for DCHP metabolite analysis.

Conclusion

The environmental occurrence of dicyclohexyl phthalate metabolites, particularly monocyclohexyl phthalate, is an area that requires further investigation to fully understand the extent of environmental contamination and the associated risks. The development and standardization of analytical methods for the routine monitoring of MCHP in various environmental matrices are essential. This technical guide provides a foundational understanding of the current knowledge and methodologies, highlighting the need for more extensive research to fill the existing data gaps.

References

- 1. Frontiers | Ecological Risk Assessment of Phthalate Esters (DBP and DEHP) in Surface Water of China [frontiersin.org]

- 2. Distribution Dynamics of Phthalate Esters in Surface Water and Sediment of the Middle-Lower Hanjiang River, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence and ecological risk assessment of 16 phthalates in surface water of the mainstream of the Yangtze River, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Macro- and microplastic accumulation in soil after 32 years of plastic film mulching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation on Microplastics in Soil near Landfills in the Republic of Korea | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Mass spectrometry-based multimodal approaches for the identification and quantification analysis of microplastics in food matrix - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicokinetics of Mono-cyclohexyl Phthalate (MCHP): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono-cyclohexyl phthalate (B1215562) (MCHP) is the primary monoester metabolite of the plasticizer dicyclohexyl phthalate (DCHP)[1]. DCHP is utilized in a variety of consumer products, leading to potential human exposure[2]. The toxicokinetics of MCHP are of significant interest as the hydrolysis of the parent diester to the monoester is considered a critical step in exerting potential toxicity[2]. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of MCHP, supported by experimental data and methodologies. Due to the limited availability of direct quantitative data for MCHP, information from its parent compound, DCHP, and other structurally related phthalate monoesters is included for comparative purposes, with appropriate context provided.

Absorption

Distribution

Once absorbed, MCHP is distributed throughout the body. Studies on the parent compound, DCHP, indicate that its metabolites are distributed to various organs, with the liver being a major initial repository[1][3]. Research has shown that MCHP can bind to human serum albumin (HSA), which plays a role in its transport and distribution in the bloodstream[4][5].

Quantitative Distribution Data (Derived from DCHP and related compounds)

Quantitative data on the tissue distribution of MCHP is limited. The following table summarizes tissue distribution data for the parent compound, DCHP, and a related phthalate, di(2-ethylhexyl) phthalate (DEHP), to provide an indication of potential distribution patterns.

| Tissue | Compound | Species | Dose & Route | Time Point | Tissue:Blood/Plasma Ratio | Reference |

| Liver | DCHP | Rat | Oral gavage | - | - | [1] |

| Kidney | DCHP | Rat | Oral gavage | - | - | [1] |

| Adipose Tissue | DEHP | Rat | Intravenous | 7 days | 7.5 | [6] |

| Lung | DEHP | Rat | Intravenous | 7 days | 2.2 | [6] |

| Liver | DEHP | Rat | Intravenous | 7 days | 2.0 | [6] |

| Kidney | DEHP | Rat | Intravenous | 7 days | 1.5 | [6] |

| Intestine | DEHP | Rat | Intravenous | 7 days | 1.1 | [6] |

| Liver | DEHP | Rat | 500 mg/kg Oral | 3 hours | 6.9 (Tissue:Blood) | [6] |

| Kidney | DEHP | Rat | 500 mg/kg Oral | 3 hours | 4.8 (Tissue:Blood) | [6] |

| Lung | DEHP | Rat | 500 mg/kg Oral | 3 hours | 2.8 (Tissue:Blood) | [6] |

| Spleen | DEHP | Rat | 500 mg/kg Oral | 3 hours | 2.4 (Tissue:Blood) | [6] |

| Heart | DEHP | Rat | 500 mg/kg Oral | 3 hours | 1.8 (Tissue:Blood) | [6] |

| Muscle | DEHP | Rat | 500 mg/kg Oral | 3 hours | 1.2 (Tissue:Blood) | [6] |

Note: The data for DEHP is provided as a surrogate to illustrate the potential distribution of phthalate metabolites. Direct quantitative tissue distribution data for MCHP is needed for a more accurate assessment.

Metabolism

The primary metabolic pathway for DCHP is its hydrolysis to MCHP. In vitro studies using primate, rat, and ferret hepatic and intestinal preparations have demonstrated this conversion[2]. Further metabolism of MCHP is likely to occur, potentially through oxidation of the cyclohexyl ring, similar to the metabolism of other phthalate monoesters with alkyl side chains[3].

Metabolic Conversion

| Parent Compound | Metabolite | Enzyme/System | Species/Tissue | Conversion Rate/Observation | Reference |

| DCHP | MCHP | Esterases | Rat gastrointestinal contents | Slower than for other phthalate diesters like DMP, DEP, and DBP. | [2] |

| DCHP | MCHP | Intestinal enzymes | Baboon intestinal preparations | ~13-fold more efficient than rat and ferret preparations. | [2] |

| DCHP | MCHP | Hepatic enzymes | Baboon hepatic preparations | ~5-fold more efficient than rat and ferret preparations. | [2] |

Excretion

MCHP and its metabolites are primarily excreted in the urine and feces[1]. Biliary excretion has also been noted as a route of elimination for phthalate metabolites[3][7].

Quantitative Excretion Data (Derived from DCHP and related compounds)

| Compound | Species | Route | % of Dose in Urine | % of Dose in Feces | Time Frame | Reference |

| DCHP | Rat | Oral | Not specified | Not specified | - | [1] |

| DEHP | Rat | Oral | 42% | 57% | 7 days | [8] |

| DEHP | Rat | Oral (pre-fed) | 57% | 38% | 4 days | [8] |

| DMHP | Rat | Oral | 60% | 30% | 7 days | [9] |

Note: DMHP (di(5-methylhexyl) phthalate) data is included as another example of a phthalate with a cyclic alkyl group.

Biological Half-Life

The biological half-life of MCHP has not been explicitly reported. However, phthalate monoesters are generally considered to have short biological half-lives, in the order of hours. For comparison, the elimination half-life of mono-2-ethylhexyl phthalate (MEHP) in humans has been estimated to be around 12 hours[4].

Experimental Protocols

In Vivo Toxicokinetic Study in Rats (General Protocol)

This protocol is a generalized representation based on standard practices for studying the toxicokinetics of phthalates in rodents.

-

Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used[2][5]. Animals are acclimated to laboratory conditions before the study.

-

Dosing:

-

Oral Administration: DCHP or MCHP is dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage[5]. Doses are calculated based on body weight.

-

Intravenous Administration: For bioavailability studies, the compound is dissolved in a suitable vehicle and administered via a cannulated tail vein.

-

-

Sample Collection:

-

Blood: Blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolism cages that allow for the separate collection of urine and feces at specified intervals[10].

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, adipose tissue, etc.) are collected, weighed, and stored frozen until analysis[11].

-

-

Sample Preparation:

-

Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then used for analysis.

-

Urine: Urine samples are often treated with β-glucuronidase to deconjugate any glucuronidated metabolites[12]. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes[12].

-

Tissues: Tissues are homogenized in a suitable buffer or solvent. Extraction is then performed using an organic solvent, followed by cleanup steps to remove interfering substances[13].

-

-

Analytical Method:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the most common method for the quantification of phthalate metabolites in biological samples due to its high sensitivity and selectivity[12][14]. An internal standard (e.g., a deuterated analog of MCHP) is used for accurate quantification.

-

In Vitro Metabolism Study

-

Test System: Liver microsomes, S9 fractions, or primary hepatocytes from different species (e.g., rat, human) are used[2].

-

Incubation: The test compound (DCHP or MCHP) is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for microsomal studies).

-

Analysis: At various time points, the reaction is stopped, and the samples are analyzed by HPLC-MS/MS to identify and quantify the formation of metabolites.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Dicyclohexyl Phthalate (DCHP)

Caption: Metabolic pathway of Dicyclohexyl Phthalate (DCHP) to Mono-cyclohexyl Phthalate (MCHP) and subsequent metabolites.

Experimental Workflow for In Vivo Toxicokinetic Study

Caption: General experimental workflow for an in vivo toxicokinetic study of MCHP.

MCHP and PPAR Signaling Pathway

Caption: Simplified signaling pathway of MCHP's interaction with PPARs.

Conclusion

The toxicokinetics of mono-cyclohexyl phthalate are characterized by its formation from the parent compound, dicyclohexyl phthalate, through hydrolysis in the gastrointestinal tract and liver. While specific quantitative data for MCHP's absorption, distribution, metabolism, and excretion are not extensively available, studies on DCHP and other phthalate monoesters provide valuable insights. MCHP is distributed to various tissues and is primarily eliminated through urine and feces after potential further metabolism. The interaction of MCHP with signaling pathways such as the PPAR pathway highlights a potential mechanism for its biological effects. Further research is warranted to establish definitive quantitative toxicokinetic parameters for MCHP to better assess its risk to human health.

References

- 1. Effects of the in-utero dicyclohexyl phthalate and di-n-hexyl phthalate administration on the oxidative stress-induced histopathological changes in the rat liver tissue correlated with serum biochemistry and hematological parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maternal Urinary Metabolites of Di-(2-Ethylhexyl) Phthalate in Relation to the Timing of Labor in a US Multicenter Pregnancy Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. The absorption, metabolism and tissue distribution of di(2-ethylhexyl) phthalate in rats [periodicos.capes.gov.br]

- 9. Biochemical studies on phthalic esters. IV. Metabolism of diheptyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The absorption, metabolism and tissue distribution of di(2-ethylhexyl)phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wwwn.cdc.gov [wwwn.cdc.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

MCHP-D4 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-cyclohexyl phthalate-d4 (MCHP-D4), a deuterated analogue of the active metabolite of the plasticizer dicyclohexyl phthalate (B1215562) (DCHP). MCHP is recognized as an endocrine-disrupting chemical (EDC) that exerts its biological effects through various signaling pathways, making it a compound of interest in toxicological and metabolic research. The deuterated form, MCHP-D4, serves as an invaluable internal standard for the accurate quantification of MCHP in biological and environmental samples.

Certificate of Analysis and Specifications

The following tables summarize the typical specifications and analytical data for MCHP-D4, based on a representative Certificate of Analysis.[1]

Table 1: Product Identification and Chemical Properties[1]

| Parameter | Specification |

| Product Name | Monocyclohexyl Phthalate-d4 (MCHP-D4) |

| Synonyms | mono-Cyclohexyl Phthalate-3,4,5,6-d4; 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4; Phthalic Acid Monocyclohexyl Ester-d4; Cyclohexyl Hydrogen Phthalate-d4 |

| CAS Number | 1398066-18-6 |

| Molecular Formula | C₁₄H₁₂D₄O₄ |

| Molecular Weight | 252.30 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Aqueous Base (Slightly), Chloroform (Slightly) |

| Long Term Storage | 4°C |

Table 2: Analytical Data[1]

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to Off-White Solid | White Solid |

| NMR | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Elemental Analysis | Combustion Analysis | Conforms | %C: 66.19, %H: 6.34 |

| Mass Spectrometry | MS | Conforms to Structure | Conforms |

| Purity | Not Specified | 98% | 98% |

| Isotopic Purity | Mass Spectrometry | >95% | 99.4% (d0 = 0.01%) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MCHP's biological effects. Below are representative protocols for cell culture, cell viability assays, and gene expression analysis, adapted from studies on phthalate exposure.

Cell Culture and MCHP Exposure

This protocol describes the general procedure for culturing a relevant cell line and exposing it to MCHP. Human cell lines such as Caco-2 (intestinal epithelial), DLD1, HT29 (colorectal adenocarcinoma), or MCF-10A (mammary epithelial) are often used in phthalate research.[2][3][4]

Materials:

-

Appropriate cell line (e.g., Caco-2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin/streptomycin, and 2 mM L-glutamine.[2]

-

MCHP stock solution in a suitable solvent (e.g., DMSO)

-

Cell culture flasks, plates, and other sterile consumables

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/mL for viability assays or larger plates for gene expression analysis.[3]

-

Allow the cells to adhere and grow for 24 hours in the incubator.[3]

-

MCHP Treatment: Prepare serial dilutions of MCHP from the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 10 ng/mL to 500 ng/mL).[2]

-

Remove the old medium from the cell culture plates and replace it with the MCHP-containing medium.

-

Incubate the cells for the desired exposure period (e.g., 24 hours).[2][3]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Sodium dodecyl sulfate (B86663) (SDS) solution

-

Microplate reader

Procedure:

-

After the MCHP exposure period, add 10 µL of MTT solution to each well of the 96-well plate.[3]

-

Incubate the plate at 37°C for 3 hours.[3]

-

Add 100 µL of DMSO or SDS solution to each well to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Gene Expression Analysis (Quantitative PCR)

This protocol outlines the steps for analyzing changes in gene expression in response to MCHP exposure using quantitative PCR (qPCR).

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., PPARγ, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Following MCHP treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity by gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in MCHP-treated cells compared to untreated controls.

Signaling Pathways and Biological Activity

MCHP, as an endocrine disruptor, is known to interfere with several key signaling pathways, primarily those related to hormone receptors and metabolic regulation.

Endocrine Disruption and Receptor Interaction

Phthalates and their metabolites can interact with nuclear receptors, leading to downstream effects on gene expression. MCHP has been shown to exhibit anti-androgenic and weak estrogenic activities.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. Phthalates, including MCHP, have been shown to activate PPARs, particularly PPARα and PPARγ.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of MCHP on a cell line, from cell culture to data analysis.

References

Methodological & Application

Application Notes and Protocols for MCHP-D4 as an Internal Standard in LC-MS/MS Analysis

Introduction

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, as it compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This document provides detailed application notes and protocols for the use of MCHP-D4, a deuterated analog, as an internal standard for the quantitative analysis of its corresponding parent compound, MCHP, in biological matrices.

Principle of LC-MS/MS with an Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard like MCHP-D4 in LC-MS/MS analysis lies in its chemical and physical similarity to the analyte (MCHP).[2] Being isotopically labeled, MCHP-D4 exhibits nearly identical chromatographic retention times and ionization efficiency as MCHP. However, it is distinguishable by its higher mass due to the deuterium (B1214612) atoms. By adding a known concentration of MCHP-D4 to all samples, standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio corrects for potential variations that can occur during sample processing and analysis.[3][4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a general protein precipitation method for the extraction of the analyte and internal standard from a plasma sample.

Materials:

-

Plasma samples

-

MCHP-D4 internal standard working solution

-

Vortex mixer

-

Centrifuge

-

96-well plates or microcentrifuge tubes

-

Nitrogen evaporator (optional)

-

Reconstitution solution (e.g., initial mobile phase)

Procedure:

-

Thaw plasma samples, calibration standards, and quality control samples and place them on ice.

-

In a 96-well plate or microcentrifuge tube, add 10 µL of the MCHP-D4 internal standard working solution to 100 µL of the plasma sample. The concentration of the internal standard should be optimized during method development.

-

To precipitate the proteins, add 300 µL of cold acetonitrile to each sample.

-

Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.[4]

-

Centrifuge the samples at 4000 rpm (or approximately 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4][5]

-

Carefully transfer the supernatant to a clean 96-well plate or new tubes.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for an LC-MS/MS system. These parameters should be optimized for the specific analyte and internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent[6] |

| Column | Ascentis Peptides ES-C18, 2.1 mm ID, 50 mm length, 2.7 µm particle size[6] |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.[4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Agilent 6460 QQQ or equivalent[6] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temperature | 380°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

| MRM Transitions | To be determined by infusion of MCHP and MCHP-D4 standards |

Data Presentation

The quantitative data generated from the LC-MS/MS analysis should be summarized in clear and structured tables for easy interpretation and comparison.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analyte (MCHP) to the internal standard (MCHP-D4) against the known concentration of the analyte in the calibration standards.

Table 3: Example Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 65,000 | 51,500 | 1.262 |

| 100 | 130,000 | 50,800 | 2.559 |

| 500 | 660,000 | 51,200 | 12.891 |

| 1000 | 1,350,000 | 50,900 | 26.523 |

The curve should be fitted with a linear regression model, and the coefficient of determination (r²) should be greater than 0.99.

Accuracy and Precision

The accuracy and precision of the method are evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 4: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| Low QC | 3 | 2.90 | 96.7 | 6.2 |

| Mid QC | 75 | 78.5 | 104.7 | 4.8 |

| High QC | 750 | 735.2 | 98.0 | 3.5 |

Acceptance criteria for accuracy are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should be ≤15% (≤20% for LLOQ).

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the LC-MS/MS analysis using an internal standard.

Caption: LC-MS/MS workflow with an internal standard.

Signaling Pathway (Illustrative Example)

If the analyte MCHP were an inhibitor of a specific signaling pathway, a diagram could be used to illustrate its mechanism of action. Below is a hypothetical example of MCHP inhibiting a generic kinase cascade.

Caption: Hypothetical inhibitory action of MCHP on a signaling pathway.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard like MCHP-D4 provides a robust and reliable approach for the quantification of the target analyte in biological matrices. This application note serves as a comprehensive guide for researchers and scientists involved in the development and validation of bioanalytical methods. Adherence to rigorous method validation procedures is essential to ensure data integrity for pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nebiolab.com [nebiolab.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeted proteomic LC-MS/MS analysis [protocols.io]

Application Note: Quantification of 1-methyl-3-carboxy-4-phenylpyridinium (MCHP) in Human Urine using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-methyl-3-carboxy-4-phenylpyridinium (MCHP) in human urine. The method utilizes a stable isotope-labeled internal standard, MCHP-D4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This analytical procedure is crucial for pharmacokinetic studies, toxicological assessments, and for evaluating MCHP as a potential biomarker in drug development, particularly in the context of neurodegenerative diseases. The sample preparation is straightforward, involving a simple dilution and protein precipitation step, ensuring high throughput and reliability.

Introduction

1-methyl-3-carboxy-4-phenylpyridinium (MCHP) is a metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a potent neurotoxin known to induce symptoms of Parkinson's disease. The quantification of MCHP in biological matrices such as urine is of significant interest for monitoring exposure to MPTP and understanding its metabolic fate. In the realm of drug development, particularly for therapies targeting neurodegenerative disorders, the ability to accurately measure metabolites like MCHP can provide valuable insights into disease pathways and the efficacy of therapeutic interventions. MCHP may serve as a biomarker for neuronal damage or metabolic dysfunction.

This application note presents a validated LC-MS/MS method for the determination of MCHP in human urine, employing MCHP-D4 as an internal standard to correct for matrix effects and variations in sample processing. The use of a stable isotope-labeled internal standard that co-elutes with the analyte ensures the highest degree of accuracy and precision.

Experimental Protocols

Materials and Reagents

-

MCHP and MCHP-D4 standards

-

LC-MS/MS grade acetonitrile (B52724), methanol, and formic acid

-

Ultrapure water

-

Human urine (drug-free)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

-

Thaw frozen human urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

In a microcentrifuge tube, combine 100 µL of urine with 10 µL of MCHP-D4 internal standard solution (1 µg/mL in 50:50 methanol:water).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry:

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for MCHP and MCHP-D4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MCHP | 214.1 | 168.1 | 25 |

| 214.1 | 141.1 | 35 | |

| MCHP-D4 | 218.1 | 172.1 | 25 |

| 218.1 | 145.1 | 35 |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| MCHP | 1 - 1000 | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Mid | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | > 85 |

| Mid | 100 | > 85 |

| High | 800 | > 85 |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the quantification of MCHP in human urine.

Signaling Pathway: MPTP-Induced Neurotoxicity

The following diagram illustrates the metabolic conversion of MPTP to its toxic metabolite MPP+ and the subsequent cellular mechanisms leading to neuronal cell death. MCHP is a further metabolite in this pathway.

Caption: MPTP metabolism and neurotoxicity pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of MCHP in human urine. The use of a deuterated internal standard, MCHP-D4, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology, pharmacology, and drug development who are interested in monitoring MCHP as a potential biomarker. The straightforward sample preparation and rapid analysis time allow for high-throughput screening, which is essential in large-scale studies.

Application Note: Quantification of Monocarboxy-isononyl Phthalate (MCHP) in Human Breast Milk using Isotope Dilution Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed analytical method for the quantitative determination of monocarboxy-isononyl phthalate (B1215562) (MCHP), a metabolite of the plasticizer diisononyl phthalate (DINP), in human breast milk. The method utilizes a robust sample preparation procedure involving enzymatic hydrolysis, protein precipitation, and solid-phase extraction (SPE), followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, MCHP-D4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is intended for researchers, scientists, and drug development professionals involved in exposure assessment and toxicological studies of phthalates.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products. Human exposure to phthalates is widespread, and concerns have been raised about their potential endocrine-disrupting properties, particularly in vulnerable populations such as infants. Breast milk is the primary source of nutrition for infants and a potential route of exposure to environmental contaminants. Therefore, the accurate and sensitive quantification of phthalate metabolites like MCHP in breast milk is crucial for assessing infant exposure and understanding the potential health risks. This application note provides a comprehensive protocol for the analysis of MCHP in human breast milk, employing a reliable isotope dilution LC-MS/MS method.

Experimental Protocols

Materials and Reagents

-

Standards: MCHP and MCHP-D4 analytical standards were procured from a certified supplier.

-

Enzymes: β-glucuronidase/sulfatase from Helix pomatia.

-

Solvents: Acetonitrile, methanol (B129727), water, and formic acid (LC-MS grade).

-

Reagents: Ammonium (B1175870) acetate (B1210297).

-

Solid-Phase Extraction (SPE): C18 SPE cartridges.

-

Breast Milk Samples: Collected and stored at -80°C until analysis.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of MCHP and MCHP-D4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the MCHP stock solution in methanol to create calibration standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of MCHP-D4 in methanol.

-

Spiked Samples: Prepare calibration standards and QC samples by spiking known amounts of MCHP and a fixed amount of MCHP-D4 into a blank breast milk matrix.

Sample Preparation

The sample preparation workflow is designed to efficiently extract MCHP from the complex breast milk matrix while minimizing interferences.

Figure 1. Experimental workflow for the extraction of MCHP from breast milk.

Protocol:

-

Thaw breast milk samples at room temperature.

-

To a 1 mL aliquot of breast milk, add the MCHP-D4 internal standard solution.

-

Add ammonium acetate buffer (pH 5) and β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for at least 4 hours to deconjugate any glucuronidated or sulfated metabolites.

-

Precipitate proteins by adding cold acetonitrile. Vortex thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of MCHP |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for MCHP and MCHP-D4 should be optimized for the instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| MCHP | Optimized Value | Optimized Value |

| MCHP-D4 | Optimized Value | Optimized Value |

Data Presentation

The following table summarizes the expected quantitative performance of the method based on data from similar phthalate metabolite analyses in biological matrices.[1] It is crucial to perform a full method validation to establish specific performance characteristics for MCHP in breast milk.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Linear Range | 0.5 - 100 ng/mL |

| Recovery | > 90% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between phthalate exposure, metabolism, and the presence of MCHP in breast milk, highlighting the importance of its analysis for infant exposure assessment.

Figure 2. Logical pathway of MCHP in breast milk.

Conclusion

The analytical method described in this application note provides a sensitive, specific, and reliable approach for the quantification of MCHP in human breast milk. The use of an isotope-labeled internal standard, MCHP-D4, coupled with LC-MS/MS analysis, ensures high-quality data suitable for human exposure and risk assessment studies. This protocol can be readily implemented in research laboratories equipped with standard analytical instrumentation. Proper method validation is essential before applying this method to study samples.

References

Application Note and Protocol: Solid-Phase Extraction of Phthalate Metabolites for LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction